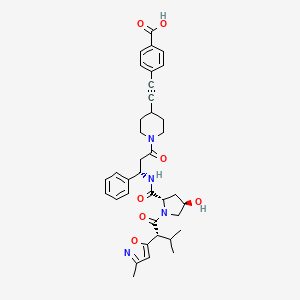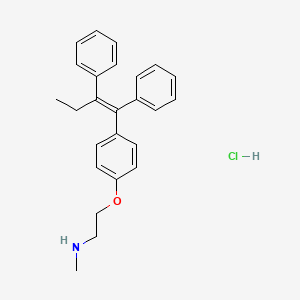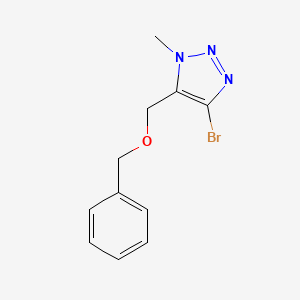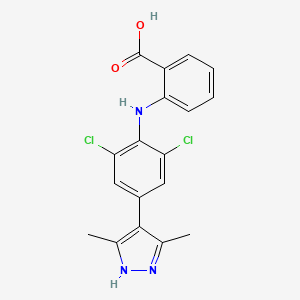
NAMPT inhibitor-linker 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NAMPT inhibitor-linker 1 is a compound designed for use in antibody-drug conjugates (ADCs). It consists of an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) as the payload and a linker that connects this inhibitor to an antibody. NAMPT is a rate-limiting enzyme in the NAD salvage pathway, which is crucial for cellular metabolism and energy production. Overexpression of NAMPT has been observed in various cancers, making it a target for cancer therapy .
Métodos De Preparación
The synthesis of NAMPT inhibitor-linker 1 involves several steps, including the preparation of the NAMPT inhibitor and the linker, followed by their conjugation. The synthetic routes and reaction conditions for the preparation of NAMPT inhibitors typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
NAMPT inhibitor-linker 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
NAMPT inhibitor-linker 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used as a payload in ADCs to target and inhibit NAMPT in cancer cells, leading to the depletion of NAD and subsequent cell death. This compound has shown significant anti-tumor efficacy in various cancer models, including breast cancer, ovarian cancer, and glioma . Additionally, this compound is used in studies investigating the role of NAMPT in cellular metabolism and energy production .
Mecanismo De Acción
The mechanism of action of NAMPT inhibitor-linker 1 involves the inhibition of NAMPT, which is essential for the NAD salvage pathway. By inhibiting NAMPT, the compound reduces the levels of NAD in cells, leading to impaired cellular metabolism and energy production. This ultimately results in cell death, particularly in cancer cells that rely heavily on NAD for their rapid growth and proliferation. The molecular targets and pathways involved in this process include the NAD salvage pathway and various signaling pathways that regulate cellular metabolism .
Comparación Con Compuestos Similares
NAMPT inhibitor-linker 1 can be compared with other NAMPT inhibitors, such as FK866, CHS828, and OT-82. These compounds also target NAMPT and have shown anti-tumor efficacy in various cancer models. this compound is unique in its design as a payload for ADCs, allowing for targeted delivery to cancer cells. This targeted approach enhances the compound’s efficacy and reduces potential side effects compared to other NAMPT inhibitors .
Propiedades
Fórmula molecular |
C36H37FN6O6 |
|---|---|
Peso molecular |
668.7 g/mol |
Nombre IUPAC |
4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide |
InChI |
InChI=1S/C36H37FN6O6/c37-31-20-27(40-36(48)30-21-29(30)25-2-1-12-38-22-25)6-3-26(31)23-39-35(47)24-4-7-28(8-5-24)41-13-15-42(16-14-41)32(44)11-18-49-19-17-43-33(45)9-10-34(43)46/h1-10,12,20,22,29-30H,11,13-19,21,23H2,(H,39,47)(H,40,48)/t29-,30+/m1/s1 |
Clave InChI |
ZIJGVXBDFVHKQP-IHLOFXLRSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)


![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)

![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)




![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
